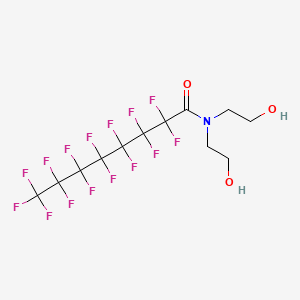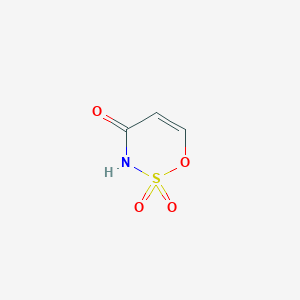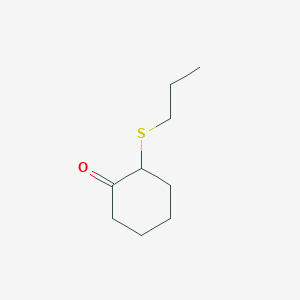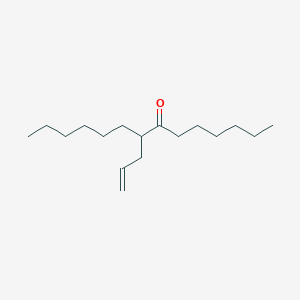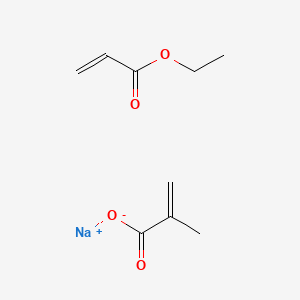![molecular formula C9H15NO3S B14659794 2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester CAS No. 50335-49-4](/img/structure/B14659794.png)
2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester is an organic compound with the molecular formula C8H13NO3S. This compound is a derivative of 2-butenoic acid and is characterized by the presence of a methylthio group and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester typically involves the esterification of 2-butenoic acid derivatives. One common method is the reaction of 3-methyl-2-butenoic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenoic acid, 3-methyl-, ethyl ester: Similar structure but lacks the methylthio group.
2-Butenoic acid, 3-methyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Methyl-2-butenoic acid: The parent acid without esterification.
Uniqueness
2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
50335-49-4 |
|---|---|
Formule moléculaire |
C9H15NO3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
ethyl 3-methyl-2-(methylsulfanylcarbonylamino)but-2-enoate |
InChI |
InChI=1S/C9H15NO3S/c1-5-13-8(11)7(6(2)3)10-9(12)14-4/h5H2,1-4H3,(H,10,12) |
Clé InChI |
HFSVWAYYGHCJGH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C)C)NC(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
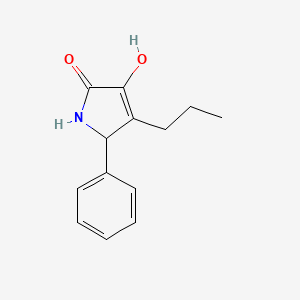
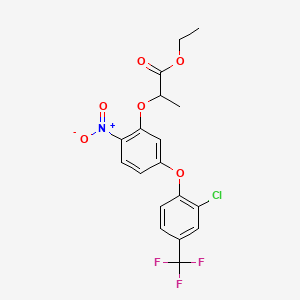
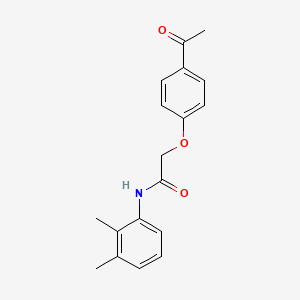

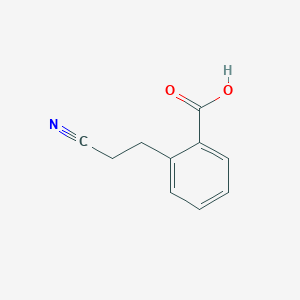
![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)

